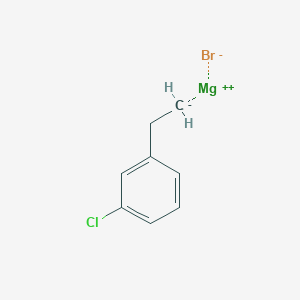

3-Chlorophenethylmagnesium bromide, 0.5M in tetrahydrofuran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chlorophenethylmagnesium bromide is a compound with a molecular weight of 243.81 . It is typically found in a liquid form . The IUPAC name for this compound is bromo [2- (3-chlorophenyl)ethyl]magnesium .

Synthesis Analysis

3-Chlorophenethylmagnesium bromide is a Grignard reagent . Grignard reagents are typically synthesized by reacting an alkyl or aryl halide with magnesium metal in an ether or tetrahydrofuran (THF) solvent .Molecular Structure Analysis

The InChI code for 3-Chlorophenethylmagnesium bromide is 1S/C8H8Cl.BrH.Mg/c1-2-7-4-3-5-8(9)6-7;;/h3-6H,1-2H2;1H;/q;;+1/p-1 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

As a Grignard reagent, 3-Chlorophenethylmagnesium bromide can participate in a variety of chemical reactions . For example, it can be used to synthesize 2,3-Di (o -chlorophenyl)buta-1,3-dienes by reacting with 1,4-dimethoxy 2-butyne in the presence of a copper (I) salt .Physical And Chemical Properties Analysis

3-Chlorophenethylmagnesium bromide is a liquid at room temperature . It has a density of 0.960 g/mL at 25 °C .科学的研究の応用

Synthesis and Reactivity

Halogenated organomagnesium reagents, similar to 3-Chlorophenethylmagnesium bromide, are pivotal in organic synthesis, enabling the formation of complex molecules through various reaction pathways. For instance, the synthesis of halogenated tetraarylborates from dichlorophenylmagnesium bromides involves reactions with boron reagents, showcasing the reactivity and utility of such compounds in creating boron-containing derivatives for further chemical exploration and application (Anulewicz-Ostrowska et al., 2003).

Catalysis and Coupling Reactions

Organomagnesium compounds are instrumental in catalytic processes, particularly in coupling reactions that form carbon-carbon bonds, a fundamental step in the synthesis of various organic molecules. The copper-catalyzed conjugate addition of highly functionalized arylmagnesium compounds to enones, yielding significant yields, exemplifies the application of these reagents in catalysis and synthesis, suggesting a similar potential for 3-Chlorophenethylmagnesium bromide in facilitating such transformations (Varchi et al., 2000).

Nanoparticle Synthesis

The synthesis of nanoparticles, particularly thiol-capped gold nanoparticles, using organomagnesium reagents underscores the versatility of these compounds in materials science. The production of nanoparticles with controlled size and properties for various applications, including catalysis, electronics, and medicine, highlights the broader scientific research implications of organomagnesium reagents, potentially extending to 3-Chlorophenethylmagnesium bromide (Sugie et al., 2009).

Environmental and Analytical Applications

In environmental science, the study of the kinetics of chlorination in the presence of bromide, as well as the detection of bromate from disinfection processes, illustrates the relevance of halogenated compounds in understanding and addressing environmental challenges. These studies contribute to our knowledge of water treatment processes and the formation of by-products, which could be relevant for research involving 3-Chlorophenethylmagnesium bromide in similar environmental contexts (Abdallah et al., 2015); (Lee & Jang, 2017).

作用機序

Target of Action

3-Chlorophenethylmagnesium bromide is a Grignard reagent . Grignard reagents are powerful tools in organic chemistry for the formation of carbon-carbon bonds. The primary targets of this compound are typically electrophilic carbon atoms located within carbonyl groups (C=O) in molecules such as aldehydes, ketones, and esters .

Mode of Action

The mode of action of 3-Chlorophenethylmagnesium bromide involves a nucleophilic attack on the electrophilic carbon atom of a carbonyl group . The negatively charged carbon atom in the Grignard reagent is highly nucleophilic and can form a new carbon-carbon bond by attacking the electrophilic carbon atom of the carbonyl group .

Biochemical Pathways

The use of 3-Chlorophenethylmagnesium bromide in biochemical pathways is primarily in the synthesis of larger organic molecules. For instance, it can be used to synthesize 2,3-Di(o-chlorophenyl)buta-1,3-dienes by reacting with 1,4-dimethoxy 2-butyne in the presence of a copper(I) salt . It can also react with 2-bromo-5-chlorothiophene-3-carbaldehyde to produce 2-Bromo-5-chlorothiophen-3-yl-(3-chlorophenyl)methanol .

Result of Action

The result of the action of 3-Chlorophenethylmagnesium bromide is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . This can lead to the production of a wide range of compounds, including pharmaceuticals, polymers, and other chemical products .

Action Environment

The action of 3-Chlorophenethylmagnesium bromide is highly dependent on the environment. It is typically used in anhydrous (water-free) conditions and under an inert atmosphere to prevent reaction with water or oxygen . The temperature and solvent can also significantly influence the reaction rate and product yield .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

magnesium;1-chloro-3-ethylbenzene;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl.BrH.Mg/c1-2-7-4-3-5-8(9)6-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZQEOKHASLEJX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CC1=CC(=CC=C1)Cl.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333901.png)